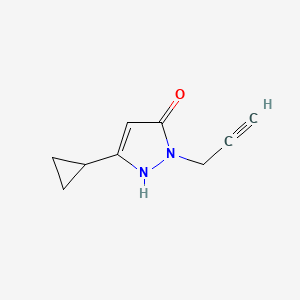

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-prop-2-ynyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-5-11-9(12)6-8(10-11)7-3-4-7/h1,6-7,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZWCPZTNWZSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C=C(N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 162.19 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazo compounds and transition metal catalysts are often employed.

- Attachment of the Propynyl Group : This step involves alkylation reactions with propynyl halides to yield the desired product .

Biological Activity

Research has indicated that compounds within the pyrazole class exhibit various biological activities. The following table summarizes some key findings regarding the biological activity of this compound and related compounds:

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives, 3-cyclopropyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-ol was tested against several human cancer cell lines (RKO, A549, MCF7). The results indicated significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM for various derivatives . Notably, derivative 4r showed the most potent activity against RKO cells.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, similar pyrazole compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Scientific Research Applications

Research indicates that compounds within the pyrazole class exhibit diverse biological activities, including:

Anticancer Activity

A study evaluated the cytotoxic effects of 3-cyclopropyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-ol against various human cancer cell lines (RKO, A549, MCF7). Significant inhibition of cell viability was observed, with IC50 values ranging from 49.79 µM to 113.70 µM for different derivatives. Notably, one derivative demonstrated potent activity against RKO cells, indicating the compound's potential as an anticancer agent .

Anti-inflammatory Properties

Similar pyrazole compounds have shown the ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation. This mechanism may also extend to anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation .

Scientific Research Applications

The applications of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol span several fields:

Medicinal Chemistry

The compound serves as a lead structure in developing new pharmaceuticals aimed at treating various diseases, particularly cancer and inflammatory disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Agricultural Chemistry

Due to its potential antimicrobial properties, this compound may find applications in agrochemicals as a pesticide or fungicide. The structural features that confer biological activity can be leveraged to develop more effective agricultural products.

Material Science

Research into pyrazole derivatives has led to their use in creating novel materials with specific electronic or optical properties. The cyclopropyl group can influence the physical properties of materials, making this compound relevant in materials science research.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against RKO, A549, MCF7 cell lines; IC50 values between 49.79 µM - 113.70 µM . |

| Mechanism of Action | Inhibition of tubulin polymerization; potential interaction with signaling pathways . |

| Synthesis Methods | Multi-step synthesis involving hydrazine and cyclopropanation reactions . |

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives vary significantly based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Diversity : The hydroxyl group at position 5 is conserved in some analogs (e.g., ), suggesting a role in hydrogen bonding or metal chelation.

- Propargyl vs. Alkyl/CN Groups : The propargyl group in the target compound contrasts with nitrile () or isopropyl () substituents. Propargyl may confer click chemistry utility, whereas nitriles enhance polarity and agrochemical activity .

- Cyclopropyl vs. Phenyl/CF₃ : Cyclopropyl substituents (target compound, ) reduce conformational flexibility compared to phenyl groups () but avoid the electron-withdrawing effects of trifluoromethyl groups .

Preparation Methods

Starting Materials and Key Intermediates

- Cyclopropyl-substituted pyrazole precursors are typically prepared by reacting cyclopropyl-containing ketoesters or ketones with hydrazine derivatives.

- The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of the pyrazole nitrogen using propargyl bromide or similar alkylating agents.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of cyclopropyl-substituted β-ketoester or ketone | Starting from cyclopropyl derivatives | Provides substrate for pyrazole ring formation |

| 2 | Cyclocondensation with hydrazine or substituted hydrazine | Hydrazine hydrate or substituted hydrazine, ethanol or acetic acid, reflux | Formation of 3-cyclopropyl-pyrazol-5-ol core |

| 3 | N-alkylation of pyrazole nitrogen | Propargyl bromide, base (e.g., K2CO3), solvent (DMF or DMSO), room temperature to mild heating | Introduction of prop-2-yn-1-yl substituent at N-1 position |

| 4 | Purification and characterization | Chromatography, recrystallization | Isolated pure this compound |

This approach aligns with standard pyrazole synthesis protocols and is supported by data on similar compounds such as 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one and related pyrazolyl derivatives.

Solvent and Catalyst Considerations

- Dimethyl sulfoxide (DMSO) is frequently used as a solvent for its ability to dissolve both organic and inorganic reagents and to promote reaction efficiency.

- Bases such as potassium carbonate or sodium hydride facilitate the N-alkylation step.

- Catalysts such as copper triflate have been reported in related pyrazole syntheses to improve yields and regioselectivity.

Analytical Techniques for Confirmation

The structure and purity of the synthesized compound are confirmed by:

| Analytical Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of substitution pattern | Characteristic chemical shifts for pyrazole protons, cyclopropyl ring, and propargyl group |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C11H11N2O (approximate formula) |

| Infrared Spectroscopy (IR) | Functional group identification | OH stretch (~3300 cm^-1), alkyne C≡C stretch (~2100-2200 cm^-1), pyrazole ring vibrations |

| Chromatography (HPLC or TLC) | Purity assessment | Single peak or spot indicating purity |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of cyclopropyl ketoesters with hydrazine | Cyclopropyl β-ketoester, hydrazine hydrate | Reflux in ethanol or acetic acid | Straightforward, well-established | May produce regioisomeric mixtures |

| N-alkylation with propargyl bromide | Propargyl bromide, base (K2CO3), DMSO | Room temp to mild heat | Selective N-alkylation, good yields | Requires careful control to avoid over-alkylation |

| 1,3-Dipolar cycloaddition (alternative) | Diazo compounds, terminal alkynes, catalysts | Mild conditions, catalytic | Efficient, regioselective | Requires specialized reagents and catalysts |

Research Findings and Optimization Notes

- Regioselectivity : The cyclocondensation step can yield regioisomers; however, the use of hydrazine hydrate tends to favor the desired regioisomer due to hydrogen bonding effects.

- Yield Optimization : Use of copper catalysts and ionic liquids has been shown to increase yields and allow catalyst recycling in related pyrazole syntheses.

- Solvent Effects : Polar aprotic solvents like DMSO enhance solubility and reaction rates, particularly in alkylation steps.

- Purification : Crystallization from ether/pentane mixtures or chromatographic techniques ensure high purity of the final compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or substitution reactions. For the propargyl substituent, nucleophilic substitution under basic conditions (e.g., K₂CO₃) with a propargyl halide may be employed. Regioselectivity can be controlled by steric and electronic effects of the cyclopropyl group. Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) during synthesis can prevent side reactions . Catalyst-free tandem reactions, as demonstrated for bis-pyrazol-5-ols, may also offer efficient pathways .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, propargyl protons at δ 2.5–3.5 ppm).

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain from the cyclopropyl group .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₉H₁₀N₂O).

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purity : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) for assessment .

- Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the propargyl group or hydroxyl degradation .

Advanced Research Questions

Q. How do the cyclopropyl and propargyl substituents influence electronic properties and reactivity?

- Methodological Answer :

- Electronic effects : Cyclopropyl groups induce ring strain and hyperconjugation, altering electron density on the pyrazole ring. Propargyl groups contribute sp-hybridized carbons, enhancing electrophilicity.

- Reactivity : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict sites for electrophilic/nucleophilic attacks. Compare with analogs like 3-phenyl derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor modulation) and controls.

- Dose-response curves : Quantify IC₅₀ values across multiple replicates to assess reproducibility.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) to identify trends .

Q. How can reaction mechanisms involving the propargyl group be elucidated?

- Methodological Answer :

- Isotopic labeling : Introduce deuterium at the propargyl terminus to track reactivity in Sonogashira couplings.

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates .

Q. What computational models predict pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to model absorption (e.g., SwissADME).

- Molecular docking : Simulate interactions with CYP450 enzymes (e.g., AutoDock Vina) to predict metabolic stability .

Q. How does the hydroxyl group at position 5 affect acidity and nucleophilic reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.